

Application Notes and Protocols for Fgfr-IN-12 in Cell-Based Assays

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Compound of Interest

Compound Name: *Fgfr-IN-12*

Cat. No.: *B12387811*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of various cellular processes, including proliferation, differentiation, migration, and survival.[1] Dysregulation of this pathway through gene amplification, activating mutations, or translocations is implicated in the pathogenesis of numerous cancers, making FGFRs attractive targets for therapeutic intervention.[2][3] **Fgfr-IN-12** is a potent, pyrimidinyl aryl urea-derived inhibitor of FGFR.[4] These application notes provide detailed protocols for evaluating the in vitro efficacy of **Fgfr-IN-12** in cell-based assays.

Mechanism of Action

FGFRs are receptor tyrosine kinases that, upon binding to fibroblast growth factors (FGFs), dimerize and autophosphorylate, initiating downstream signaling cascades.[5] The primary pathways activated by FGFR include the Ras-MAPK, PI3K-AKT, and PLC γ pathways, which collectively promote cell growth and survival.[1][2] **Fgfr-IN-12**, like other small molecule inhibitors, is designed to compete with ATP for the binding site in the intracellular kinase domain of FGFR, thereby preventing autophosphorylation and subsequent activation of downstream signaling.

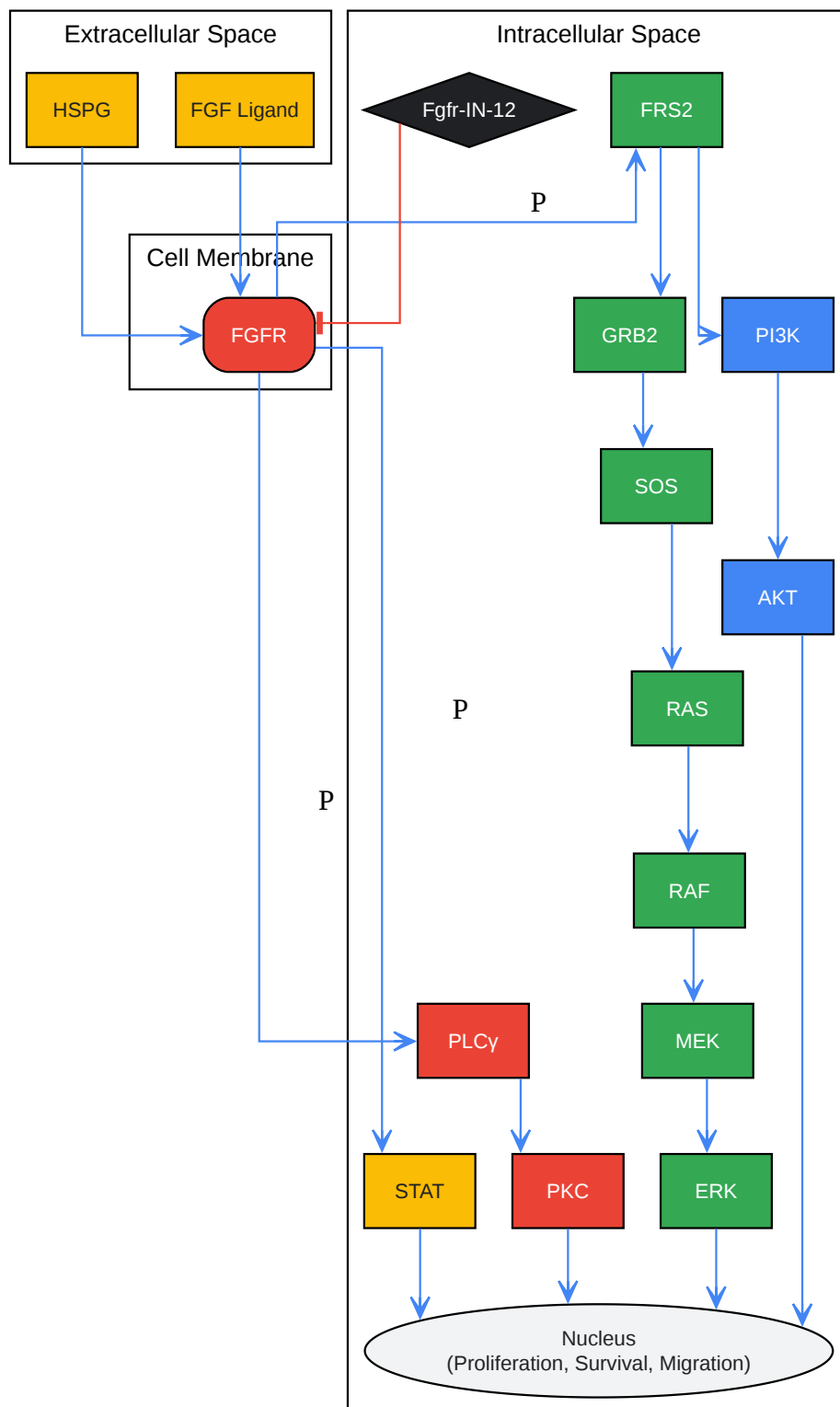
Data Presentation

While specific IC50 values for **Fgfr-IN-12** are not publicly available, the following table summarizes the activity of other selective FGFR inhibitors in various cancer cell lines, providing a reference for the expected potency of compounds targeting this pathway.

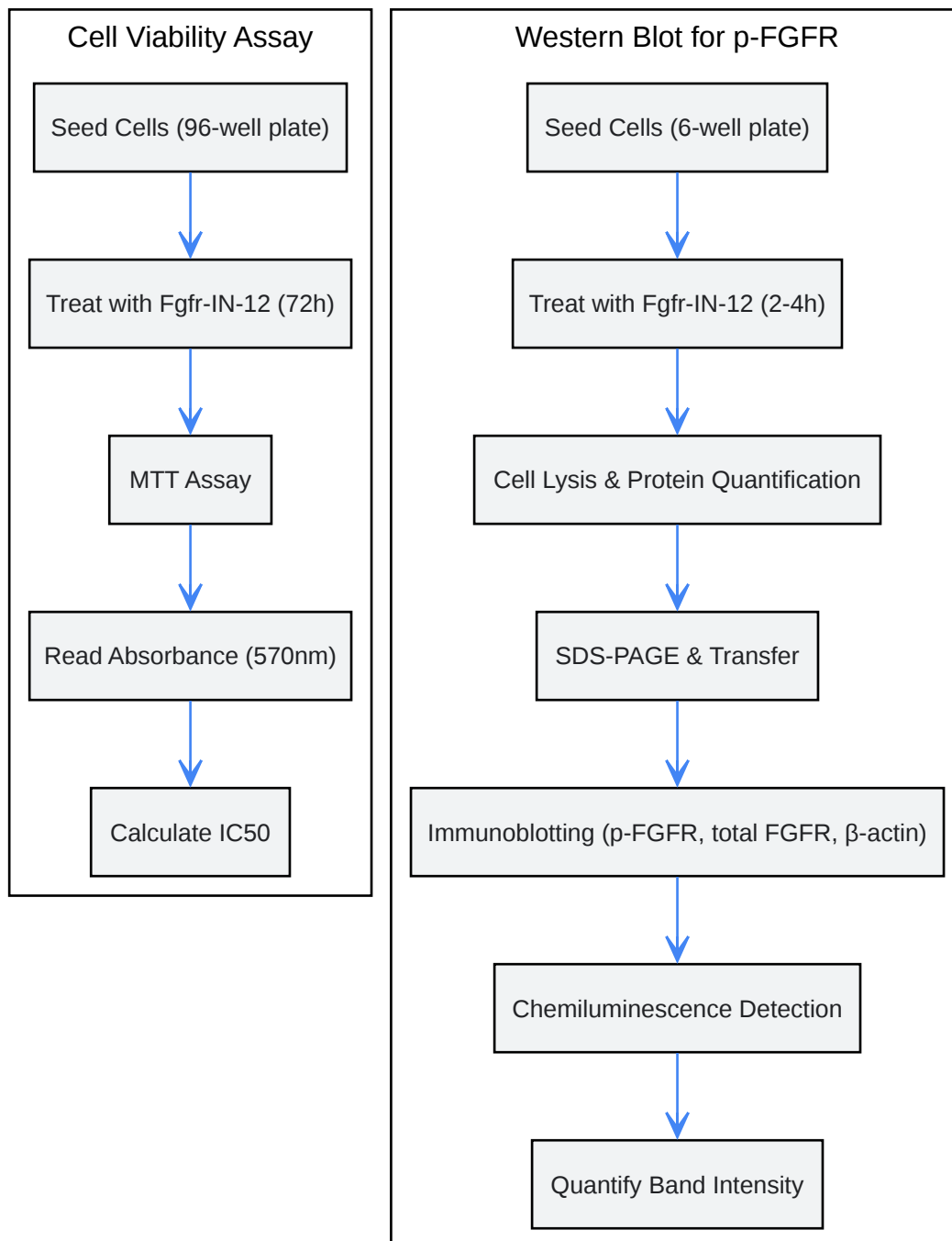
Inhibitor	Cell Line	Cancer Type	IC50 (nM)	Reference
INCB054828	SNU-16	Gastric Cancer	3-50	[6]
INCB054828	KMS-11	Multiple Myeloma	3-50	[6]
INCB054828	KG-1	Acute Myelogenous Leukemia	3-50	[6]
PD173074	CAL120	Triple-Negative Breast Cancer	~1000	[7]
PD173074	Hs578T	Triple-Negative Breast Cancer	~1000	[7]
AZD4547	SUM-52PE	Breast Cancer	<10	[8]
NVP-BGJ398	RT112/84	Bladder Cancer	<10	[8]

Signaling Pathway Diagram

FGFR Signaling Pathway



Fgfr-IN-12 Cell-Based Assay Workflow



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References

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